![molecular formula C14H17NO4 B2354908 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone CAS No. 1153231-92-5](/img/structure/B2354908.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C14H17NO3 . It has been mentioned in various studies, including one that reported it as a potent antagonist of D4 receptors , and another that demonstrated its neuroprotective effects against Aβ-induced neuronal cell death .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies. For instance, one study reported the synthesis of a series of analogues, where one of them demonstrated the highest JNK3 inhibition . Another study discussed the synthesis of two series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in various studies. For instance, one study performed a computational investigation of optimized molecular structures, bond lengths, and bond angles using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving this compound have been discussed in several studies. For instance, one study reported that this compound is a potent antagonist of D4 receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies. For instance, one study reported that this compound has a molecular weight of 247.29 g/mol .Applications De Recherche Scientifique
Environmental and Health Impact Studies
- Exposure and Toxicity Analysis : Research has highlighted the reproductive toxicity associated with benzophenone-3 (BP-3), a compound related to the chemical structure . It's used in skincare and food additives, and studies indicate possible adverse effects on reproductive health in both humans and animals (Ghazipura et al., 2017).
Industrial and Environmental Remediation
- Enzyme-Redox Mediator Systems for Pollutant Degradation : The role of redox mediators in enhancing the efficiency of enzymes to degrade or transform recalcitrant compounds in industrial effluents/wastewater has been explored. This approach is seen as vital for the future of aromatic compound remediation in industrial effluents (Husain & Husain, 2007).
Pharmacology and Biochemistry
- Pharmacological Characteristics of Vanillic Acid : Vanillic acid, related to the phenolic compounds, is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. This highlights the potential pharmacological applications of structurally related compounds in treating various diseases (Ingole et al., 2021).
- Protein Dynamics in Biochemical Processes : Studies on para-Hydroxybenzoate hydroxylase, a compound structurally similar to (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone, delve into its role in biochemical pathways, offering insights into how similar compounds could be significant in various biochemical processes (Entsch et al., 2005).
Mécanisme D'action
The mechanism of action of this compound has been discussed in various studies. For instance, one study reported that this compound demonstrated the highest JNK3 inhibition, as well as neuroprotective effects against Aβ-induced neuronal cell death . Another study reported that this compound is a potent antagonist of D4 receptors .
Orientations Futures
The future directions of research involving this compound have been discussed in various studies. For instance, one study suggested that the introduction of 2,3-dihydrobenzo[b][1,4]dioxin structure reinforced the combination of their compounds and the receptor, resulting in progress of bioactivity . Another study suggested that this compound could be a potential D4 receptor radioligand for use with PET imaging of D4 receptors in the brain .
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-11-2-1-5-15(9-11)14(17)10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11,16H,1-2,5-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCZWXVGWOYJSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)
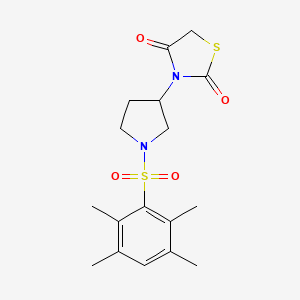
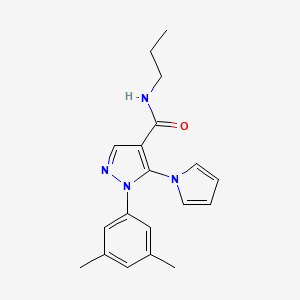
![3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2354829.png)
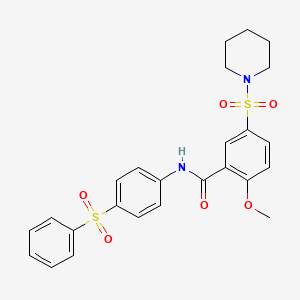
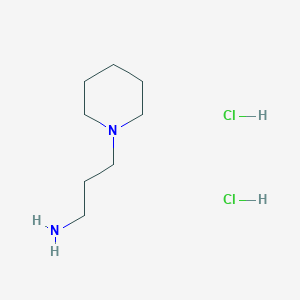

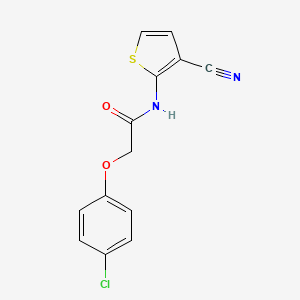
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide](/img/structure/B2354839.png)

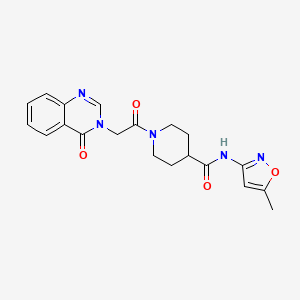
![Benzyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2354844.png)
![(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2354846.png)
![3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2354847.png)